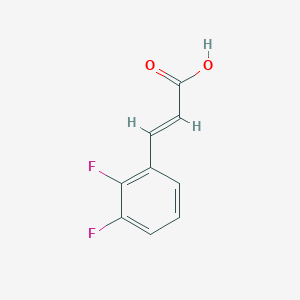

2,3-Difluorocinnamic acid

Overview

Description

Synthesis Analysis

The synthesis of difluorinated compounds, such as 2,3-difluorocinnamic acid, often involves strategic fluorination techniques. For instance, the synthesis of fluorocyclopropane analogs, including structures similar to 2,3-difluorocinnamic acid, has been achieved through intramolecular metal carbenoid insertion into difluoroalkenes (Boger & Jenkins, 1996). This method could potentially be adapted for the synthesis of 2,3-difluorocinnamic acid by adjusting the precursor structures.

Molecular Structure Analysis

The molecular structure of difluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the compound's reactivity and stability. Fluorine's high electronegativity and small size allow it to induce unique electronic effects in molecules, potentially leading to increased reactivity or altered chemical behavior. Studies on similar difluorinated structures have utilized X-ray crystallography to reveal how difluoro substitution impacts molecular configuration and reactivity (Galica et al., 2016).

Chemical Reactions and Properties

Difluorinated cinnamic acids participate in various chemical reactions, including [2+2] photodimerization, which has been observed under certain conditions in related compounds (Galica et al., 2016). These reactions are influenced by factors such as pressure and the molecular environment, which can significantly affect the reaction rate and product formation.

Scientific Research Applications

Complexation with Metals : 2-Hydroxy-3-carboxy-dihydrocinnamic acid, a derivative of cinnamic acid, forms complexes with aluminum(III) and iron(III). These complexes are either bidentate or mixed ligand-hydroxo complexes (Bombi et al., 2007).

Mass Spectrometry Applications : The presence of fluorine atoms in difluorocinnamic acids aids in the identification of geometrical isomers through mass spectrometry, as these atoms decrease the stability of the acids (Parakhnenko et al., 1984).

Lipid Metabolism and Obesity Management : Hydroxycinnamic acid derivatives show potential in managing lipid metabolism and obesity. They work by reducing inflammation, inhibiting adipocyte differentiation, and lowering lipid profiles in experimental animals (Alam et al., 2016).

Structural Landscape Exploration : Studies on fluorosubstitution in cinnamic acid reveal variations in structure types influenced by geometrical and chemical factors, including weak C-HF hydrogen bonds (Chakraborty & Desiraju, 2018).

Reactivity Under Pressure : Difluorocinnamic acids exhibit higher reactivity at higher pressures (0.4 GPa) compared to standard atmospheric pressure (0.1 MPa), demonstrating varied orientations and distances between monomers (Galica et al., 2018).

Health Benefits Against Oxidative Stress-Related Disorders : Ferulic acid and compounds with feruloyl moieties, which are structurally related to cinnamic acid, may offer health benefits against disorders like cancer, diabetes, and neurodegenerative diseases due to their anti-oxidative properties (Silva & Batista, 2017).

Photochemical Reactions and Crystal Transformations : 2,6-Difluorocinnamic acid undergoes structural transformations under various conditions, including pressure and UV light exposure, influencing the course of photochemical reactions in its crystals (Galica et al., 2016).

Formation of Complexes with Lanthanide Ions : Cinnamic acid derivatives synthesized with lanthanide ions can form complexes and one-dimensional coordination polymers, which possess unique magnetic properties (Khalfaoui et al., 2017).

Safety And Hazards

The safety information available indicates that 2,3-Difluorocinnamic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQHKPLMLCHFSU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorocinnamic acid | |

CAS RN |

207981-48-4 | |

| Record name | 207981-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

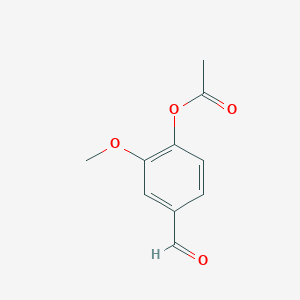

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethylbenzo[d]thiazol-6-amine](/img/structure/B42387.png)

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)